5-Amino-2-cyclopropylmethoxybenzamide
Overview
Description
5-Amino-2-cyclopropylmethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position, a cyclopropylmethoxy group at the 2nd position, and a benzamide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-cyclopropylmethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting benzene derivative is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Cyclopropylmethoxylation: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by the cyclopropylmethoxy group.
Amidation: Finally, the benzamide core is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-cyclopropylmethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
5-Amino-2-cyclopropylmethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Amino-2-cyclopropylmethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the benzamide core play crucial roles in binding to these targets, leading to the modulation of their activity. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzamide: Similar structure but lacks the cyclopropyl group.
5-Amino-2-methoxybenzamide: Similar structure but lacks the cyclopropyl group.
5-Amino-2-cyclopropylbenzamide: Similar structure but lacks the methoxy group.
Uniqueness
5-Amino-2-cyclopropylmethoxybenzamide is unique due to the presence of both the cyclopropylmethoxy group and the amino group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2-(cyclopropylmethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBURGQUPKWMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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